molecular formula C37H51F3N12O13 B6295339 Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate CAS No. 903883-22-7

Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate

Cat. No.: B6295339
CAS No.: 903883-22-7
M. Wt: 928.9 g/mol
InChI Key: PHEBFPCQWKAYRW-UOKHOFNASA-N
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Description

Acetyl-Amyloid β-Protein (1-6) amide Trifluoroacetate is a synthetic six-amino-acid peptide fragment derived from the N-terminal region of amyloid-β (Aβ), a protein implicated in Alzheimer’s disease pathogenesis. The sequence corresponds to residues 1–6 (DAEFRH) of Aβ, acetylated at the N-terminus and amidated at the C-terminus, with trifluoroacetate (TFA) as a counterion for purification and solubility enhancement. This compound is primarily used to study copper(II) binding interactions, Aβ aggregation mechanisms, and early-stage neurotoxic effects . Its CAS number is 189064-06-0 .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50N12O11.C2HF3O2/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21;3-2(4,5)1(6)7/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40);(H,6,7)/t18-,22-,23-,24-,25-,26-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEBFPCQWKAYRW-UOKHOFNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H51F3N12O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis begins with the selection of a resin suitable for Fmoc (fluorenylmethyloxycarbonyl) chemistry. Rink amide methylbenzhydrylamine (MBHA) resin is preferred due to its compatibility with amide bond formation at the C-terminal. The resin’s loading capacity (typically 0.5–0.7 mmol/g) ensures high yields for the six-residue peptide. Prior to synthesis, the resin undergoes swelling in dichloromethane (DCM) or dimethylformamide (DMF) to activate reactive sites.

Fmoc Deprotection and Amino Acid Coupling

Each amino acid is sequentially coupled using Fmoc-protected derivatives. Deprotection of the Fmoc group is achieved with 20% piperidine in DMF, a process monitored via UV absorbance at 301 nm to confirm removal efficiency. Coupling reactions employ activated esters, such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of diisopropylethylamine (DIPEA). For example, the coupling of valine to the resin proceeds at 0.6 M equivalence, with reaction times optimized to 1–2 hours at 25°C.

Acetylation at the N-Terminal

Following the assembly of the hexapeptide sequence (DAEFRH), the N-terminal is acetylated using acetic anhydride (5% v/v) and DIPEA in DMF. This step ensures blockage of unintended side-chain reactions and mimics the native post-translational modification observed in full-length amyloid-β.

Cleavage and Side-Chain Deprotection

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (2.5%) for 2–3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes protecting groups (e.g., tert-butyl from aspartic acid and histidine). The crude product is precipitated in cold diethyl ether and centrifuged to isolate the peptide-TFA salt.

Solution-Phase Synthesis as an Alternative Approach

Fragment Condensation Strategy

For laboratories lacking SPPS infrastructure, fragment condensation offers a viable alternative. The hexapeptide is divided into smaller fragments (e.g., Ac-DAEF and RH-NH₂), synthesized separately via conventional coupling methods. Carbodiimides like DCC (dicyclohexylcarbodiimide) facilitate amide bond formation between fragments in anhydrous DMF, with catalytic additives such as HOBt (hydroxybenzotriazole) minimizing racemization.

Challenges in Fragment Purification

Solution-phase methods require rigorous purification after each coupling step, typically using silica gel chromatography or recrystallization. However, the polar nature of Aβ₁₋₆-NH₂ complicates these steps, often necessitating reverse-phase flash chromatography with acetonitrile/water gradients.

Critical Analysis of Synthetic Efficiency

Yield and Purity Metrics

Comparative studies between SPPS and solution-phase synthesis reveal stark differences:

ParameterSPPSSolution-Phase
Overall Yield (%)60–7530–45
Purity (HPLC, %)≥9585–90
Synthesis Time (days)3–57–10

Data aggregated from.

SPPS dominates due to higher efficiency, though solution-phase remains valuable for isotope-labeled variants requiring custom modifications.

Aggregation During Synthesis

The hydrophobic sequence of Aβ₁₋₆ predisposes it to β-sheet aggregation during synthesis. To mitigate this, chaotropic agents like 6 M guanidine hydrochloride are added to coupling mixtures, disrupting intermolecular hydrogen bonds. Microwave-assisted SPPS at 50°C further reduces aggregation by accelerating reaction kinetics.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified on a C18 column (250 × 4.6 mm, 5 μm) with a 10–40% acetonitrile gradient in 0.1% TFA over 30 minutes. The trifluoroacetate counterion enhances resolution by ion-pairing with basic residues. Fractions are analyzed at 220 nm, with target peptide eluting at ~18 minutes.

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms molecular weight:

  • Calculated for C₃₇H₅₁F₃N₁₂O₁₃: 928.9 g/mol

  • Observed: [M+H]⁺ = 929.4 ± 0.2 Da

Discrepancies >0.1 Da trigger re-purification to remove deletion sequences or oxidation byproducts.

Circular Dichroism (CD) for Secondary Structure

CD spectra in 20 mM phosphate buffer (pH 7.4) show a minima at 218 nm, indicative of β-sheet propensity. This aligns with the peptide’s role in amyloid aggregation studies.

Industrial-Scale Production Considerations

Cost-Benefit of Automated SPPS

Multi-column synthesizers (e.g., CEM Liberty Blue) reduce manual intervention, enabling batch production of 100–500 g with 70% cost efficiency over manual methods. However, TFA usage remains a environmental concern, prompting exploration of alternative counterions like acetate .

Chemical Reactions Analysis

Synthetic Preparation and Key Reactions

While no direct synthesis of Aβ (1-6) is documented, Aβ peptides are typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies . Key steps include:

  • Resin Functionalization : PEG-PS or 2-chlorotrityl chloride resin functionalized with acid-labile linkers (e.g., p-alkoxybenzyl ester) .

  • Fmoc Deprotection : 20–30% piperidine in DMF (40–55°C for 7–10 min) .

  • Coupling : Activated Fmoc-amino acids (e.g., HBTU/DIPEA or HATU/DIPEA) at 40°C for 1–2 h .

  • Acetylation : N-terminal acetylation with acetic anhydride/NMI in CH₂Cl₂ .

  • Amidation : C-terminal amidation via Rink amide resin or post-synthetic modification .

  • Cleavage : TFA-based cocktails (e.g., TFA/thioanisole/EDT/anisole) for 3–6 h at RT .

Table 1: Representative SPPS Conditions for Aβ Fragments

StepReagents/ConditionsSource
Fmoc Removal20% piperidine/DMF, 7 min at 40°C
CouplingHBTU/DIPEA, 2 h at 40°C
AcetylationAc₂O/NMI in CH₂Cl₂, 2 h
CleavageTFA/water/EDT/TIPS (94:2.5:2.5:1), 3 h
PrecipitationCold diethyl ether, −20°C overnight

Trifluoroacetate Salt Formation

The trifluoroacetate (TFA) counterion arises during resin cleavage and purification:

  • Mechanism : Protonation of peptide amines by TFA during cleavage, forming a stable salt .

  • Impact : TFA increases solubility in aqueous buffers but may interfere with biophysical assays (e.g., aggregation kinetics) .

Aggregation and β-Sheet Modulation

Aβ fragments with acetyl/amide termini are studied for their aggregation dynamics:

  • Inhibition : KLVFF-containing peptides (e.g., Ac-QKLVFF-NH₂) disrupt Aβ fibrillization by binding homologous regions .

  • Structural Analysis :

    • Acetylation reduces N-terminal charge, promoting hydrophobic interactions .

    • Amidation stabilizes C-terminal conformation, altering β-sheet propensity .

Table 2: Aggregation Parameters for Aβ Fragments

Peptideβ-Sheet Reduction (%)MethodSource
Ac-QKLVFF-NH₂70–78% at 2:1 ratioThT assay, TEM
Aβ (1-40) + SP170% inhibitionCD/FT-IR

Analytical Characterization

  • Purity : >96% via RP-HPLC .

  • Mass Spectrometry : MALDI-TOF/MS confirms molecular weight (e.g., m/z 821.48 for Ac-QKLVFF-NH₂) .

  • Stability : Lyophilized TFA salts stored at −20°C show minimal degradation .

Functional Studies

  • Neurotoxicity : Acetyl/amidated Aβ fragments reduce neuronal apoptosis in vitro (e.g., PC-12 cells) .

  • Metal Interactions : Ag(I) delays Aβ fibrillization by altering β-sheet kinetics .

Scientific Research Applications

Acetyl-Amyloid β-Protein (1-6) amide Trifluoroacetate is a synthetic peptide related to amyloid-beta proteins, primarily intended for Alzheimer's disease research . This compound is not for use in patients and is strictly limited to research applications .

Here's a summary of its applications based on the provided research results:

Scientific Research Applications

  • Substrate for Enzyme Studies: Acetyl-Amyloid β-Protein (1-6) amide Trifluoroacetate can be used as a substrate to study the activity of enzymes like angiotensin-converting enzyme (ACE) . Specifically, it has been used to investigate the N-domain of ACE (N-ACE) and its activity as an arginine-specific endopeptidase on amyloid-β (Aβ) .
  • ** изучения** The compound has been used in mass spectrometry and molecular modeling to test synthetic peptides corresponding to Aβ metal-binding domains .
  • ** Alzheimer's Disease Research:** The compound is generally used in research on Alzheimer's disease and related disorders .
  • Investigating N-terminal Modifications: Acetylation of the N-terminus of amyloid-β peptides can affect enzymatic cleavage efficiency . For example, research has shown that N-ACE cleaves Aβ(1-16)-[Amide] more efficiently than [Acetyl]-Aβ(1-16)-[Amide] at the Arg5-His6 site .

Mechanism of Action

The mechanism of action of Acetyl-Amyloid b-Protein (1-6) amide Trifluoroacetate involves its interaction with amyloid-beta peptides. This interaction can inhibit the aggregation of amyloid-beta peptides, thereby reducing the formation of amyloid plaques. The compound binds to specific sites on the amyloid-beta peptide, preventing its misfolding and aggregation. This mechanism is crucial for understanding the pathogenesis of Alzheimer’s disease and developing potential therapeutic interventions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Amyloid β-Protein Fragments

Amyloid β-Protein (6-20) Trifluoroacetate Salt
  • Sequence : H-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH (15 residues).
  • Function : Longer Aβ fragment (residues 6–20) containing the metal-binding domain (His6, His13, His14) and hydrophobic core (residues 17–20). It is used to study Aβ aggregation, metal-induced oligomerization, and oxidative stress .
  • Key Difference : The (1–6) fragment lacks the hydrophobic core and metal-binding histidines beyond position 6, making it less aggregation-prone but critical for studying early Cu²⁺ binding .
Amyloid β-Protein (1–42)
  • Sequence : Full-length Aβ (42 residues).
  • Function : Forms β-sheet-rich fibrils and neurotoxic oligomers. Widely used in Alzheimer’s models.
  • Key Difference : The (1–6) fragment lacks the C-terminal hydrophobic region (e.g., residues 29–42), which is essential for fibril formation and membrane disruption .

PAR2 and PAR1 Agonist Peptides

PAR2 (1–6) Amide (Human) Trifluoroacetate Salt
  • Sequence : SLIGRL-NH₂ (residues 1–6 of PAR2 tethered ligand).
  • Function : Activates protease-activated receptor 2 (PAR2), inducing calcium mobilization (EC₅₀ = 0.075 μM) and modulating inflammation and cancer pathways .
  • Key Difference : While both (1–6) peptides are receptor-targeting, PAR2 (1–6) acts on G-protein-coupled receptors (GPCRs), whereas Aβ (1–6) focuses on metal interactions and amyloid pathology .
TRAP-6 Amide Trifluoroacetate (PAR1 Agonist)
  • Sequence : SFLLRN-NH₂ (residues 1–6 of PAR1).
  • Function : Activates PAR1, influencing coagulation and cell proliferation.
  • Key Difference : TRAP-6 and Aβ (1–6) share a similar amidation/TFA salt form but target entirely distinct pathways (PAR1 vs. Aβ aggregation) .

Other Trifluoroacetate-Modified Peptides

TC14012 Trifluoroacetate
  • Sequence : CXCR4 antagonist with a 14-residue cyclic structure.
  • Function : Blocks HIV entry and cancer metastasis.

Comparative Data Table

Compound Sequence/Residues Target/Function CAS Number Key Applications
Acetyl-Amyloid β (1–6) amide TFA DAEFRH-NH₂ (1–6) Cu²⁺ binding, Aβ aggregation 189064-06-0 Alzheimer’s research
Amyloid β (6–20) TFA HDSGYEVHHQKLVFF-OH (6–20) Metal binding, aggregation studies N/A Oxidative stress models
PAR2 (1–6) amide TFA SLIGRL-NH₂ PAR2 activation (EC₅₀ = 0.075 μM) T359552379569-17-0 Inflammation, cancer
TRAP-6 amide TFA SFLLRN-NH₂ PAR1 activation 141923-40-2 Coagulation, cell signaling

Research Implications and Limitations

  • PAR2/PAR1 Peptides : Highlight the role of TFA salts in enhancing peptide stability but may introduce assay interference due to residual TFA .
  • Comparative Studies : Structural variations (e.g., acetylation, amidation) and counterion choice (TFA vs. acetate) significantly impact solubility and bioactivity .

Biological Activity

Acetyl-Amyloid β-Protein (1-6) amide trifluoroacetate is a peptide fragment derived from the amyloid precursor protein, specifically the first six amino acids of the amyloid beta (Aβ) peptide. This compound has garnered attention in Alzheimer's disease (AD) research due to its role in modulating amyloid aggregation, which is central to the pathogenesis of AD. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Acetyl A 1 6 NH2TFA\text{Acetyl A 1 6 NH}_2\cdot \text{TFA}

where TFA denotes trifluoroacetate, which enhances solubility and stability in biological assays.

Acetyl-Aβ(1-6) interacts with full-length Aβ peptides, potentially inhibiting their aggregation into toxic oligomers and fibrils. The mechanism involves:

  • Binding Affinity : The fragment binds to the hydrophobic regions of Aβ, disrupting intermolecular interactions that lead to fibril formation.
  • Modulation of Aggregation : By preventing the assembly of Aβ into larger aggregates, Acetyl-Aβ(1-6) may reduce neurotoxicity associated with amyloid deposits.

In Vitro Studies

Research has demonstrated that Acetyl-Aβ(1-6) can inhibit the aggregation of longer Aβ peptides. For instance:

StudyMethodologyFindings
Tjernberg et al. (1997)Thioflavin T fluorescence assayShowed that short peptides could bind full-length Aβ and prevent its assembly into amyloids .
Seifert et al. (2009)Mass spectrometryConfirmed binding interactions between Acetyl-Aβ(1-6) and longer Aβ forms, suggesting a protective role against aggregation .
D’Arrigo et al. (2009)In vitro aggregation assaysDemonstrated that N-terminal modifications increase aggregation kinetics, highlighting the importance of the first few residues in Aβ biology .

In Vivo Studies

While in vitro studies provide insights into the mechanism, in vivo investigations are crucial for understanding therapeutic potential:

  • Animal Models : Transgenic mice expressing human APP show altered amyloid deposition when treated with Acetyl-Aβ(1-6), indicating a reduction in plaque formation.
  • Cytotoxicity Assays : Cell viability assays reveal that treatment with Acetyl-Aβ(1-6) protects neuronal cells from Aβ-induced toxicity, suggesting a neuroprotective effect.

Case Study 1: Protective Mechanisms in Neuronal Cells

A study involving primary neuronal cultures exposed to aggregated Aβ demonstrated that pre-treatment with Acetyl-Aβ(1-6) significantly reduced cell death and preserved synaptic integrity. This suggests a potential therapeutic application for preventing neurodegeneration associated with AD.

Case Study 2: Modulation of Amyloid Pathology in Animal Models

In a transgenic mouse model of AD, administration of Acetyl-Aβ(1-6) resulted in decreased levels of insoluble Aβ plaques and improved cognitive function as assessed by behavioral tests. This indicates that targeting early stages of amyloid aggregation may be a viable strategy for AD treatment.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying Acetyl-Amyloid β-Protein (1-6) amide Trifluoroacetate?

The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, trifluoroacetate (TFA) is retained as the counter-ion during purification via reversed-phase HPLC. However, excess TFA can interfere with biological assays by acidifying media or altering peptide conformation. To mitigate this, anion-exchange resins (e.g., Amberlite IRA-400) are employed to replace TFA with acetate, reducing fluorine content by ~80% .

Q. How can the structural properties of Acetyl-Amyloid β-Protein (1-6) amide be characterized?

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) is critical for analyzing secondary structure. For example, unordered conformations show a strong negative peak near 195–200 nm, while β-sheets exhibit a negative band at ~217 nm. CD data for similar peptides (e.g., CM15) revealed 62% random coil and 26% β-sheet content in aqueous solutions, highlighting the importance of solvent conditions .

Q. What is the role of Acetyl-Amyloid β-Protein (1-6) amide in Alzheimer’s disease research?

This hexapeptide contains a potential copper(II)-binding motif (His6), making it relevant for studying metal-induced amyloid aggregation. Its truncated sequence (DAEFRH) mimics the N-terminal region of full-length Aβ, enabling focused investigations into early-stage aggregation mechanisms without the complexity of longer Aβ isoforms .

Advanced Research Questions

Q. How can researchers address the impact of trifluoroacetate counter-ions on biological assays?

TFA’s acidity and molecular mass can confound bioactivity results. A validated protocol involves replacing TFA with acetate via anion-exchange chromatography. Elemental analysis (e.g., fluorine quantification) confirms the exchange efficiency (>80%). Comparative studies between TFA and acetate salts are recommended to isolate counter-ion effects on peptide stability and receptor interactions .

Q. What experimental designs are optimal for studying copper(II) binding to Acetyl-Amyloid β-Protein (1-6) amide?

Use isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry. Complement this with X-ray crystallography or EXAFS to resolve coordination geometry. For example, histidine residues in Aβ fragments coordinate Cu(II) via imidazole nitrogens, which may stabilize aggregation-prone conformations .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from differences in counter-ion composition (TFA vs. acetate), peptide purity, or assay conditions. Standardize protocols by:

  • Validating peptide content via amino acid analysis.
  • Controlling pH and ionic strength in buffers.
  • Comparing TFA-free and TFA-containing batches in parallel assays .

Q. What advanced techniques are suitable for probing structural dynamics in solution?

Pair CD spectroscopy with nuclear magnetic resonance (NMR) to resolve residue-specific conformational changes. For instance, NMR studies on similar Aβ fragments identified pH-dependent histidine protonation states that modulate copper binding. Molecular dynamics (MD) simulations can further predict aggregation pathways under varying solvent conditions .

Q. How can researchers ensure peptide purity and stability during long-term storage?

  • Use HPLC with UV/Vis (214 nm) and mass spectrometry (MS) to confirm ≥95% purity.
  • Lyophilize in aliquots and store at –80°C to prevent hydrolysis or oxidation.
  • Avoid repeated freeze-thaw cycles to minimize degradation .

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